5-(3-Acetamidophenyl)nicotinic acid
Overview
Description
5-(3-Acetamidophenyl)nicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetamidophenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetamidophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
5-(3-Acetamidophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Acetamidophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nicotinic acid moiety can interact with nicotinic receptors or other targets, modulating various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A well-known compound with similar structural features but lacking the acetylamino group.
Isonicotinic Acid: Another derivative of nicotinic acid with different substitution patterns on the aromatic ring.
Picolinic Acid: A positional isomer of nicotinic acid with the carboxyl group in a different position on the pyridine ring.
Uniqueness
5-(3-Acetamidophenyl)nicotinic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
5-(3-acetamidophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(14(18)19)8-15-7-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRRYPBOKQECTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657486 | |
Record name | 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172758-47-2 | |
Record name | 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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